molecular formula C9H11ClO B6334043 (4-Chloro-2,5-dimethylphenyl)methanol CAS No. 1343274-82-7

(4-Chloro-2,5-dimethylphenyl)methanol

Cat. No.: B6334043
CAS No.: 1343274-82-7
M. Wt: 170.63 g/mol
InChI Key: SDZCMQKNIJNTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Chloro-2,5-dimethylphenyl)methanol” is a chemical compound with the molecular formula C9H11ClO . It has a molecular weight of 170.64 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two methyl groups, a chlorine atom, and a methanol group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling this compound. It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided .

Properties

IUPAC Name

(4-chloro-2,5-dimethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZCMQKNIJNTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.